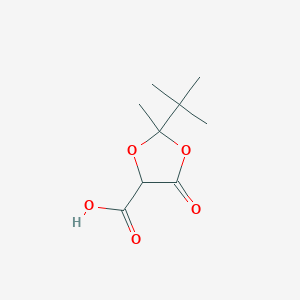
9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2,7-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2,7-diphenyl-: is a complex organic compound with a unique structure that combines the fluorene backbone with a cycloheptatrienylidene group and two phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2,7-diphenyl- typically involves the following steps:
Formation of the Fluorene Backbone: The fluorene backbone can be synthesized through a Friedel-Crafts alkylation reaction, where benzene is reacted with cyclopentadiene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Cycloheptatrienylidene Group: The cycloheptatrienylidene group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired alkene.
Addition of Phenyl Groups: The phenyl groups can be added through a Suzuki coupling reaction, where a boronic acid reacts with a halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, nucleophiles, electrophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, the compound can be used as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful in imaging techniques and the study of biological processes at the molecular level.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In industry, the compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Wirkmechanismus
The mechanism of action of 9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2,7-diphenyl- involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, leading to changes in their structure and function. This interaction can activate or inhibit biological pathways, resulting in various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-
- 9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2-(1-naphthalenylethynyl)-7-phenyl-
Uniqueness
The uniqueness of 9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2,7-diphenyl- lies in its combination of the fluorene backbone with the cycloheptatrienylidene group and two phenyl groups. This structure imparts unique electronic and photophysical properties, making it suitable for a wide range of applications in materials science, organic electronics, and medicinal chemistry.
Eigenschaften
CAS-Nummer |
834906-47-7 |
|---|---|
Molekularformel |
C32H22 |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
9-cyclohepta-2,4,6-trien-1-ylidene-2,7-diphenylfluorene |
InChI |
InChI=1S/C32H22/c1-2-6-16-25(15-5-1)32-30-21-26(23-11-7-3-8-12-23)17-19-28(30)29-20-18-27(22-31(29)32)24-13-9-4-10-14-24/h1-22H |
InChI-Schlüssel |
FEHIKAJJTIWLOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=CC(=C2C3=C(C=CC(=C3)C4=CC=CC=C4)C5=C2C=C(C=C5)C6=CC=CC=C6)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2'-Fluoro-1-hydroxy[1,1'-biphenyl]-4(1H)-one](/img/structure/B14190102.png)


![3-[1-(2-Ethoxyanilino)ethylidene]oxolan-2-one](/img/structure/B14190116.png)

![Ethanone, 1-[2-bromo-3-(phenylmethoxy)phenyl]-](/img/structure/B14190128.png)
![5-[(3-Chlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14190134.png)
![3-(Ethyl{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}amino)phenol](/img/structure/B14190148.png)
![5-(Azidomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene](/img/structure/B14190153.png)



